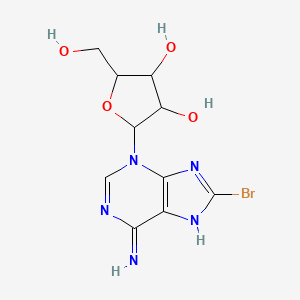
CID 15906620
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 15906620 is a chemical compound with unique properties and applications It is known for its versatility in various chemical reactions and its significance in scientific research
Métodos De Preparación
The preparation of CID 15906620 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation of racemic 6-methyl nicotine involves mixing 6-methyl nicotinic acid with an alcohol solvent, adjusting the pH, and maintaining the reaction temperature .
Análisis De Reacciones Químicas
CID 15906620 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, bis(2-methoxyethyl)aminosulfur trifluoride is a versatile reagent that facilitates deoxofluorination reactions, converting alcohols, aldehydes, and carboxylic acids into fluorinated derivatives .
Aplicaciones Científicas De Investigación
CID 15906620 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with different biomolecules. In medicine, it is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of various chemical products and materials. The City of Scientific Research and Technological Applications highlights the importance of such compounds in advancing scientific technologies .
Mecanismo De Acción
The mechanism of action of CID 15906620 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, tranexamic acid, a similar compound, competitively inhibits the activation of plasminogen to plasmin, which plays a crucial role in its antifibrinolytic activity .
Comparación Con Compuestos Similares
CID 15906620 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, aminocaproic acid and tranexamic acid are both antifibrinolytic agents with similar mechanisms of action . this compound may have distinct properties or applications that set it apart from these compounds.
Propiedades
Fórmula molecular |
C10H16Si2 |
|---|---|
Peso molecular |
192.40 g/mol |
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 |
Clave InChI |
OHNLTXOTEPEWHI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C1=CC(=CC=C1)[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)










![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13741669.png)
